REACTION_CXSMILES
|
C([O:4][CH:5]([C:21]1[CH:26]=[CH:25][C:24]([CH2:27][CH3:28])=[CH:23][N:22]=1)[CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH:15](Br)[C:16]([O:18]C)=O)=[CH:10][CH:9]=1)(=O)C.[NH2:29][C:30](N)=[S:31].C([O-])(=[O:35])C.[Na+]>C(O)C>[CH2:27]([C:24]1[CH:25]=[CH:26][C:21]([CH:5]([OH:4])[CH2:6][O:7][C:8]2[CH:9]=[CH:10][C:11]([CH2:14][CH:15]3[S:31][C:30](=[O:35])[NH:29][C:16]3=[O:18])=[CH:12][CH:13]=2)=[N:22][CH:23]=1)[CH3:28] |f:2.3|
|
Name
|
methyl 3-{4-[2-acetoxy-2-(5-ethyl-2-pyridyl) ethoxy]phenyl}-2-bromopropionate
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(COC1=CC=C(C=C1)CC(C(=O)OC)Br)C1=NC=C(C=C1)CC
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC(=NC1)C(COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |